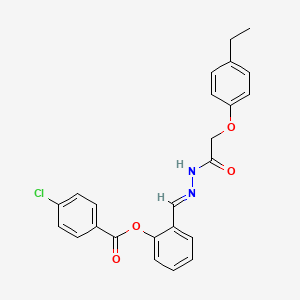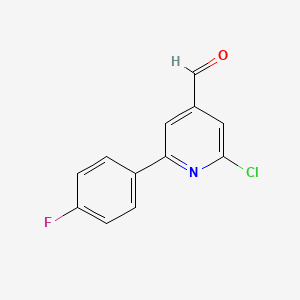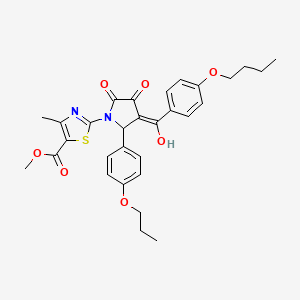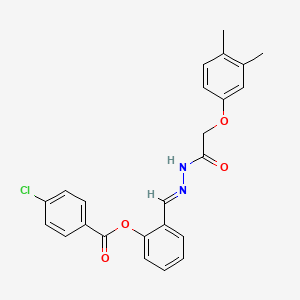
2-(2-(3-Allyl-2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide , belongs to the class of hydrazones. Its structure features an aromatic ring with an allyl group, a hydrazine moiety, and an amide functional group. Let’s break it down:
Hydrazone: A hydrazone is a class of organic compounds containing a nitrogen-nitrogen double bond (N=N) formed by the condensation of a ketone or aldehyde with hydrazine. In our case, the ketone is the 2-oxoacetamide group.
Allyl Group: The allyl group (CH₂=CH-CH₂-) is attached to the aromatic ring, providing reactivity and influencing its properties.
Hydrazine Moiety: The hydrazine part (NHNH₂) contributes to the compound’s reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves the condensation of 2-hydroxybenzaldehyde with 4-ethylphenylhydrazine in the presence of an acid catalyst. The reaction proceeds as follows:
2-hydroxybenzaldehyde+4-ethylphenylhydrazineacid catalyst2-(2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
Industrial Production: While not widely produced industrially, small-scale synthesis can be scaled up for research purposes. The compound’s stability and reactivity limit large-scale production.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The allyl group can undergo oxidation to form an allylic alcohol or aldehyde.
Reduction: Reduction of the imine (C=N) group can yield the corresponding amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Oxidation: Use mild oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Employ reducing agents such as NaBH₄ (sodium borohydride).
Substitution: Acidic or basic conditions facilitate hydrazine substitution.
- Oxidation: Allylic alcohol or aldehyde.
- Reduction: The corresponding amine.
- Substitution: Various hydrazine derivatives.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Potential as an antitumor agent due to its hydrazone functionality.
Chemical Biology: Used as a building block in the synthesis of other compounds.
Industry: Limited industrial applications due to its complex structure.
Mécanisme D'action
The compound’s mechanism of action likely involves:
Target Interaction: Binding to specific cellular targets (e.g., enzymes, receptors).
Pathways: Modulating signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
While unique in its structure, similar hydrazones include:
Isatin hydrazones: Isatin-based compounds with diverse biological activities.
Schiff bases: General class of compounds formed by condensation of aldehydes/ketones with amines.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Propriétés
Numéro CAS |
769143-39-7 |
|---|---|
Formule moléculaire |
C20H21N3O3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-6-15-7-5-8-16(18(15)24)13-21-23-20(26)19(25)22-17-11-9-14(4-2)10-12-17/h3,5,7-13,24H,1,4,6H2,2H3,(H,22,25)(H,23,26)/b21-13+ |
Clé InChI |
XESPWAXQGGVAKP-FYJGNVAPSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC(=C2O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12016922.png)
![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12016929.png)
![2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016936.png)
![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016940.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016951.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12016967.png)

![[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016991.png)
